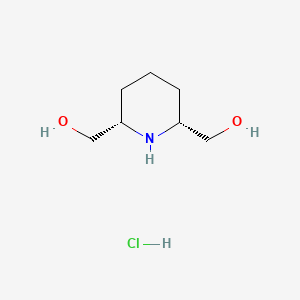

((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride

Description

((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride is a chiral piperidine derivative characterized by hydroxyl groups at the 2 and 6 positions of the six-membered ring, with a hydrochloride counterion. The compound’s stereochemistry (2R,6S) confers distinct physicochemical and biological properties. Its synthesis typically involves hydrogenation of pyridine precursors followed by hydroxylation, as seen in analogous compounds . The piperidine ring adopts a chair conformation, with hydroxyl groups participating in intramolecular hydrogen bonding, enhancing stability and influencing solubility .

Key structural features include:

- Hydroxyl groups: Promote hydrophilicity and hydrogen-bonding interactions.

- Chiral centers: Enable enantioselective applications in catalysis or pharmacology.

- Hydrochloride salt: Enhances aqueous solubility and crystallinity.

Properties

IUPAC Name |

[(2S,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c9-4-6-2-1-3-7(5-10)8-6;/h6-10H,1-5H2;1H/t6-,7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQPWGMMNZPSPU-UKMDXRBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)CO)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@@H](C1)CO)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230789-51-0 | |

| Record name | [(2S,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride typically involves the reduction of a suitable precursor, such as a diketone or a diester, followed by a series of stereoselective reactions to introduce the desired stereochemistry. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), as well as chiral catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction to primary or secondary amines using reducing agents.

Substitution: Nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in the pharmaceutical industry. The synthesis typically involves reducing diketones or diesters and employing stereoselective reactions to achieve the desired stereochemistry.

Synthetic Routes

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |

| Oxidation | KMnO4, CrO3 | Acidic or basic medium |

| Substitution | Nucleophiles (halides, amines) | Varied conditions |

Biological Research

Model Compound for Enzyme-Substrate Interactions

In biological research, ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride can be utilized to study the effects of chiral molecules on biological systems. Its structure allows researchers to investigate interactions with enzymes and receptors in various biochemical processes.

Medicinal Chemistry

Potential Therapeutic Applications

Research has explored the compound's potential as a precursor for synthesizing drugs targeting specific receptors or enzymes. Notably, studies have indicated its activity against various biological targets, including:

- Antitumor Activity : In a mouse lung cancer model, doses of this compound resulted in a dose-dependent reduction in tumor size and increased apoptosis in tumor tissues.

- Neuropharmacological Effects : The compound has shown promise in improving cognitive function in neurodegenerative disease models.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in polymer synthesis and other chemical processes.

Case Study 1: Antitumor Efficacy

A study assessed the antitumor efficacy of this compound in mice. Administered at varying doses (10 mg/kg to 100 mg/kg), it demonstrated significant tumor size reduction compared to controls. Histological analysis revealed enhanced apoptosis within tumor tissues.

Case Study 2: Neuroprotective Effects

In experiments involving neurodegenerative models, treatment with the compound improved cognitive performance as evaluated by the Morris water maze test. Results indicated enhanced memory retention alongside reduced oxidative stress markers.

Mechanism of Action

The mechanism of action of ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

cis-Dimethyl Piperidine-2,6-dicarboxylate Hydrochloride

Molecular Formula: C₉H₁₆ClNO₄ Key Differences:

- Functional groups : Contains ester groups (-COOCH₃) instead of hydroxyls (-OH).

- Physicochemical Properties :

- Higher lipophilicity due to ester moieties.

- Reduced hydrogen-bonding capacity compared to the diol derivative.

- Applications : Likely used as an intermediate in organic synthesis, whereas the diol derivative may serve as a ligand or hydrophilic pharmacophore.

4-(Diphenylmethoxy)piperidine Hydrochloride

Molecular Formula: C₁₈H₂₁NO·HCl Key Differences:

- Substituent : Bulky diphenylmethoxy group at the 4-position.

- Physicochemical Properties :

- Higher molecular weight (303.83 vs. ~215–235 for diol derivatives).

- Reduced water solubility due to aromatic groups.

- Applications: Potential use in pharmaceuticals requiring lipophilic moieties, contrasting with the diol’s polar nature.

(2R,6S)-2,6-Dimethyl-4-piperidin-4-ylmorpholine Dihydrochloride Hydrate

Molecular Formula : C₁₁H₂₂Cl₂N₂O·H₂O

Key Differences :

- Heterocycle : Combines piperidine and morpholine rings (oxygen-containing).

- Functional Groups : Methyl groups at 2/6 positions and a hydrate form.

- Physicochemical Properties :

- Increased steric hindrance from methyl groups.

- Enhanced solubility due to hydrate formation.

2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide Dihydrochloride

Molecular Formula : C₈H₁₇N₃O·2HCl

Key Differences :

- Heterocycle : Piperazine (two nitrogen atoms) instead of piperidine.

- Substituent : Acetamide group introduces polar amide functionality.

- Applications : Likely used in drug design for enhanced hydrogen-bonding and solubility.

Structural and Functional Analysis Table

Biological Activity

The compound ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride , identified by CAS Number 2230789-51-0, is a piperidine derivative with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and toxicity data, supported by research findings and case studies.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Structure : The compound features a piperidine ring substituted with two hydroxymethyl groups and a hydrochloride moiety.

Research indicates that piperidine derivatives can interact with various biological targets, including:

- Receptors : Piperidine compounds often act on neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Certain piperidine derivatives have shown potential as inhibitors of enzymes involved in metabolic pathways, such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer biology and metabolic regulation.

Pharmacological Effects

- Antitumor Activity :

- Neuropharmacological Effects :

- Anti-inflammatory Properties :

Toxicity Data

Toxicity assessments are crucial for understanding the safety profile of this compound:

- Acute Toxicity : The compound has shown a high LD50 value (>2000 mg/kg), indicating low acute toxicity in rodent models .

- Repeated Dose Toxicity : Studies following OECD guidelines revealed no observed adverse effect levels (NOAEL) at doses up to 320 mg/kg/day for 28 days .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of this compound in a mouse model of lung cancer. The compound was administered at various doses (10 mg/kg to 100 mg/kg), showing a dose-dependent reduction in tumor size compared to control groups. Histological analysis indicated significant apoptosis in tumor tissues.

Case Study 2: Neuroprotective Effects

In a neurodegenerative disease model, treatment with the compound improved cognitive function as assessed by the Morris water maze test. The results suggested enhanced memory retention and reduced oxidative stress markers.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| LD50 (Acute Toxicity) | >2000 mg/kg |

| NOAEL (Repeated Dose) | 320 mg/kg/day |

| Antitumor Efficacy | Significant reduction in tumor size at 10-100 mg/kg |

| Neuroprotective Efficacy | Improved cognitive function in animal models |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride, and how can stereochemical purity be ensured?

- Methodology : Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups and stereoselective reduction. For example, analogous piperidine derivatives are synthesized using starting materials like 2,6-dimethylpiperidin-4-one, followed by dihydroxylation under controlled conditions (e.g., Sharpless asymmetric dihydroxylation) to achieve the (2R,6S) configuration . Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and chiral HPLC are critical for isolating the enantiomerically pure product .

- Validation : Confirm stereochemistry using X-ray crystallography (via SHELX refinement ) or NMR analysis with chiral shift reagents.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Handling : Avoid inhalation or skin contact by using fume hoods, nitrile gloves, and lab coats. Refer to GHS-compliant safety data sheets (SDS) for analogous piperidine derivatives, which emphasize precautions like P261 (avoid breathing dust) and P262 (prevent eye/skin exposure) .

- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation, as recommended for hygroscopic hydrochloride salts .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Analytical Techniques :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

- FT-IR : Identify functional groups (e.g., -OH and -NH stretches).

- Single-Crystal X-ray Diffraction : Resolve absolute configuration using SHELX software for refinement .

Advanced Research Questions

Q. What experimental strategies address low yields in stereoselective synthesis of this compound?

- Optimization Approaches :

- Catalyst Screening : Use chiral catalysts (e.g., Ru-based complexes) to enhance enantiomeric excess (e.e.), as demonstrated in stereoselective oxidations of piperidine derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve reaction kinetics for hydroxylation steps .

- In situ Monitoring : Employ techniques like TLC or inline NMR to track intermediate formation and adjust reaction parameters dynamically.

Q. How does the stereochemical configuration of this compound influence its biological or catalytic activity?

- Case Study : In vanadium-catalyzed oxidation reactions, stereochemistry in piperidine-based ligands dictates substrate selectivity and reaction efficiency. For example, (2R,6S)-configured ligands enhance stereoselectivity in sulfoxide synthesis due to spatial alignment with the metal center .

- Biological Relevance : Stereochemistry affects binding affinity to biological targets (e.g., enzymes or receptors). Molecular docking simulations and comparative assays using enantiomeric pairs can elucidate structure-activity relationships .

Q. How can conflicting data on the compound’s physicochemical properties (e.g., solubility, stability) be resolved?

- Data Reconciliation :

- Reproducibility Checks : Standardize experimental conditions (e.g., temperature, pH) across labs.

- Advanced Characterization : Use dynamic light scattering (DLS) for solubility studies or accelerated stability testing (40°C/75% RH) to assess degradation pathways .

- Cross-Validation : Compare results with computational models (e.g., COSMO-RS for solubility predictions) .

Methodological Considerations

Q. What computational tools are suitable for modeling the compound’s interaction with macromolecular targets?

- Software :

- Molecular Dynamics (MD) : GROMACS or AMBER for simulating ligand-protein interactions.

- Docking : AutoDock Vina or Schrödinger Suite to predict binding modes.

Q. How can impurities in this compound batches be identified and quantified?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.